Shuchin 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KAYSMPRCKYLFRAVLCWL |
Origin of Product |
United States |
Historical Context and Discovery of Shuchin 5 Research
Genesis of Antimicrobial Peptide Research and its Relevance to "Shuchin 5"
The discovery of antimicrobial peptides (AMPs) dates back to 1939 when gramicidin (B1672133) was isolated from a soil bacterium. frontiersin.org However, the field gained significant momentum with the discovery of lysozyme (B549824) by Alexander Fleming and later, the characterization of defensins and cathelicidins in mammals. nih.gov These findings laid the groundwork for understanding the innate immune system, where AMPs serve as a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. frontiersin.orgfrontiersin.org
The increasing prevalence of antibiotic-resistant microorganisms has spurred a significant surge in AMP research, as these peptides are considered promising alternatives to conventional antibiotics. frontiersin.orgmdpi.com AMPs are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of microbes, a mechanism to which resistance develops more slowly. imrpress.comnih.gov This growing interest in AMPs created the scientific context for exploring diverse biological sources for novel peptides, including the skin secretions of amphibians, which are now recognized as one of the richest sources of these molecules. nih.gov
Early Investigative Efforts in Amphibian Skin Secretions
Amphibian skin is a remarkable source of bioactive peptides, a fact that has been recognized through extensive research over several decades. nih.govresearchgate.net Early investigations into these secretions were driven by the observation that amphibians, often living in microbe-rich environments, rarely suffer from skin infections. This suggested the presence of a potent chemical defense system.
A pivotal moment in this area of research was the discovery of magainins from the skin of the African clawed frog, Xenopus laevis, in 1987. nih.gov This discovery opened the floodgates for the identification of a vast number of AMPs from various anuran species. nih.gov Frog skin is now known to secrete a diverse arsenal (B13267) of peptides, often with multiple isoforms of different peptide families present in a single species. imrpress.com These peptides exhibit a broad spectrum of antimicrobial activity and are a key component of the frog's innate immune system. imrpress.comfrontiersin.org The exploration of amphibian skin secretions has thus become a major focus in the search for new therapeutic agents. tandfonline.com
Identification of the Shuchin Peptide Family from Rana shuchinae
Living in the freezing mountains, the frog Rana shuchinae has been a subject of interest for the discovery of novel antimicrobial peptides. nih.gov Research on the skin secretions of this particular frog species led to the identification of a new family of antimicrobial peptides, aptly named "shuchins". researchgate.netnih.gov In total, five members of the shuchin family, designated shuchin-1, -2, -3, -4, and -5, have been identified from this species. imrpress.comnih.gov
A BLAST search indicated that the shuchin peptides have unique sequences with no similarity to any previously known peptides or proteins, thus establishing them as a novel peptide family. researchgate.netnih.gov The precursors of these peptides are composed of 62 to 64 amino acid residues, which include a signal peptide, an acidic spacer, and the mature antimicrobial peptide. researchgate.netnih.gov
Original Isolation Protocols from Biological Source Material
The isolation of shuchin peptides from the skin secretions of Rana shuchinae followed a multi-step purification process. The initial step involved the collection of skin secretions, which were then homogenized and centrifuged to obtain a crude extract. This extract was subsequently subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for fractionation. researchgate.net
The fractions were collected, and their absorbance was monitored at 280 nm. researchgate.net Each fraction was then tested for antimicrobial activity. researchgate.net The fractions exhibiting this activity were further purified using a C18 column with a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. researchgate.net This systematic approach allowed for the isolation of the individual shuchin peptides in a pure form, ready for characterization. researchgate.net
Initial Characterization of Shuchin Peptides (including "this compound") in Discovery Research
Following their isolation, the primary structures of the shuchin peptides were determined using Edman degradation and mass spectrometry analysis. researchgate.netnih.gov Shuchin-5, along with shuchins 3 and 4, is composed of 19 amino acid residues. researchgate.netnih.gov These peptides were found to possess antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov
The cDNAs encoding the precursors of shuchins 3, 4, and 5 were cloned from a skin cDNA library of R. shuchinae. researchgate.netnih.gov The analysis of these cDNAs revealed that the precursors consist of 64 amino acid residues, encompassing a predicted signal peptide, an acidic spacer peptide, and the mature antimicrobial peptide. researchgate.netnih.gov The identification and characterization of the shuchin family, including Shuchin-5, have contributed to the expanding database of amphibian antimicrobial peptides and provided new templates for the design of novel anti-infective agents. nih.gov
| Peptide | Amino Acid Sequence | Number of Amino Acids |
| Shuchin-1 | NALSMPRNKCNRALMCFG | 16 |
| Shuchin-2 | NALSSPRNKCDRASSCFG | 16 |
| Shuchin-3 | KAYSMPRCKGGFRAVMCWL-NH2 | 19 |
| Shuchin-4 | KAYSTPRCKGLFRALMCWL-NH2 | 19 |
| Shuchin-5 | KAYSMPRCKYLFRAVLCWL-NH2 | 19 |
Molecular Biology and Biosynthesis Research of Shuchin 5
Precursor Gene Cloning and Elucidation Methodologies
The investigation into the biosynthesis of Shuchin 5 involves the cloning and elucidation of the genes encoding its precursor molecules. This process typically employs standard molecular biology techniques adapted for studying peptide precursors from source organisms like amphibians.
cDNA Library Construction from Source Organism
A fundamental step in identifying the genes encoding peptide precursors is the construction of a cDNA library from the relevant tissue of the source organism. For Shuchin peptides, this involves extracting total RNA from the skin of Rana shuchinae, as amphibian skin is a known rich source of such peptides. researchgate.netresearchgate.net High-quality mRNA is crucial for successful cDNA library construction, typically requiring 1 to 5 µg of mRNA to yield a library with 10⁶ to 10⁷ primary clones in E. coli. thermofisher.com Methods like the oligo-capping method can be used to construct full-length enriched cDNA libraries. nih.gov Modern techniques, such as those utilizing Gateway Technology, allow for the efficient conversion of single-stranded mRNA into double-stranded cDNA with flanking sequences for directional cloning into a donor vector, eliminating the need for traditional restriction enzyme cloning and ligation. thermofisher.com
Degenerate Primer Design Strategies for cDNA Amplification
To amplify the cDNA sequences encoding this compound precursors, degenerate primers are often employed. researchgate.net This strategy is particularly useful when the exact nucleotide sequence of the target gene is unknown but can be inferred from a known amino acid sequence or conserved regions of related peptide precursors. qiagen.comgeneious.com Degenerate primers are mixtures of similar primer sequences that incorporate variations at specific positions to account for the degeneracy of the genetic code. qiagen.comgeneious.com
Design considerations for degenerate primers include avoiding degeneracy in the 3' nucleotides, if possible, and aiming for less than 4-fold degeneracy at any given position to increase primer-template binding efficiency. qiagen.com Allowing some mismatches, especially towards the 5' end, can also help reduce degeneracy. qiagen.com Primers are generally 15-30 nucleotides long with an optimal GC content of 40-60%. thermofisher.com Conserved regions of signal peptide sequences from related amphibian antimicrobial peptide precursors can serve as a basis for designing forward primers. researchgate.net Reverse primers can be designed based on previously reported sequences or conserved motifs in the C-terminal regions of related peptides. researchgate.net
Molecular Cloning Techniques for Precursor Sequence Determination
Following cDNA amplification using degenerate primers, molecular cloning techniques are used to isolate and sequence the amplified fragments encoding the this compound precursors. The basic steps of molecular cloning involve the preparation of the vector and insert, ligation of the insert into the vector, transformation into a host organism (such as E. coli), and screening for positive clones containing the recombinant plasmid. promega.esneb.com
Traditional methods often utilize restriction enzymes to 'snip' the desired DNA fragments and ligases to join them with a cloning vector. promega.esasutoshcollege.in More recent approaches, such as Gibson assembly, allow for the joining of DNA fragments based on sequence complementarity, bypassing the need for restriction enzymes and ligase in a single isothermal reaction. protocols.io Once the recombinant plasmids are introduced into host cells, techniques like blue-white screening or selection based on antibiotic resistance encoded by the vector are used to identify colonies containing the inserted cDNA. The plasmids from positive clones are then isolated, and the cDNA insert is sequenced to determine the nucleotide and deduced amino acid sequence of the this compound precursor.
Structural Organization of "this compound" Precursors in Research Contexts
Research into this compound precursors has revealed a structural organization typical of many amphibian antimicrobial peptide precursors. researchgate.net This organization generally comprises a signal peptide sequence, an N-terminal spacer peptide region, and the mature antimicrobial peptide located at the C-terminus. researchgate.netresearchgate.netresearchgate.net
Analysis of Signal Peptide Regions and Conservation
The signal peptide is a short amino acid sequence located at the N-terminus of newly synthesized proteins that targets them for secretion or translocation across membranes. nih.gov Analysis of signal peptide regions in this compound precursors and other related amphibian antimicrobial peptides has shown the presence of conserved sequences. researchgate.net These conserved regions are often targeted for degenerate primer design in cloning strategies. researchgate.net Bioinformatic tools like SignalP are used to predict the presence and cleavage sites of signal peptides based on amino acid sequences. nih.govdtu.dk The prediction involves analyzing scores related to the likelihood of a region being a signal peptide (S-score) and the probability of a cleavage site at a specific position (C-score and Y-score). qiagenbioinformatics.com
Investigation of Acidic Propiec and Spacer Peptide Domains
Following the signal peptide, amphibian antimicrobial peptide precursors, including Shuchin precursors, contain an N-terminal spacer peptide region, sometimes referred to as an acidic propiece. researchgate.netresearchgate.netresearchgate.net This region is characterized by the presence of several acidic amino acid residues, such as aspartic acid and glutamic acid. researchgate.net The acidic nature of this domain is a notable feature in the structural organization of these precursors. While the precise function of the acidic propiece is still under investigation for all amphibian peptides, in some cases, spacer regions are known to play roles in processing, folding, or regulating the activity of the mature peptide. The mature this compound peptide is located at the C-terminus of the precursor, and a mono-basic cutting site, typically involving an arginine residue, is often found between the spacer peptide and the mature peptide, serving as a recognition site for trypsin-like proteases that cleave the precursor to release the mature peptide. researchgate.net
Based on the search results, here is a potential data table that could be included, summarizing the structural organization of the this compound precursor based on the described features:
| Precursor Region | Location | Key Features |
| Signal Peptide | N-terminus | Conserved sequence motifs, targets for cloning primers |
| Acidic Propiece/Spacer | N-terminal | Contains acidic residues (Asp, Glu) |
| Cleavage Site | Between Spacer and Mature Peptide | Mono-basic site (e.g., Arginine) for protease cleavage |
| Mature Peptide (this compound) | C-terminus | Bioactive antimicrobial peptide |
This table summarizes the general structural elements discussed in the context of this compound precursors and other related amphibian antimicrobial peptides.
Enzymatic Cleavage Sites Research in Precursor Processing
The biosynthesis of "this compound," like many other peptide hormones and antimicrobial peptides, involves the proteolytic cleavage of a larger precursor protein. Studies on Shuchin peptides, including Shuchin 3-5, have revealed that their precursors are composed of a signal peptide, an acidic spacer peptide, and the mature antimicrobial peptide sequence. nih.gov Similarly, the precursors of Shuchin 1 and 2 are reported to consist of conserved signal peptides, acidic propieces (spacer peptides), and the mature peptides. novoprolabs.com The precursor of Shuchin 4 is specifically noted to be composed of 64 amino acid residues and undergoes trypsin-like enzyme processing to release the mature peptide. nih.gov
Proteolytic cleavage is a fundamental process in the maturation of many proteins and peptides, carried out by enzymes such as peptidases or proteases. nih.gov This processing often occurs at specific recognition sites within the precursor sequence. nih.govnih.gov In the case of peptide and hormone precursors, cleavage frequently takes place at sites containing basic amino acid residues, such as pairs of arginines or lysines. nih.gov Signal peptides, which direct proteins to the secretory pathway, are typically removed by signal peptidases. nih.gov While specific enzymatic cleavage sites for the release of mature "this compound" have not been explicitly detailed in the provided information, the presence of a precursor structure with signal and spacer peptides strongly implies precise enzymatic processing steps involving proteases to excise the mature peptide from its inactive precursor.
Expression Patterns of "this compound" Genes in Biological Systems
Research into the expression of "this compound" genes has demonstrated their presence in the biological systems of the frog Rana shuchinae. Specifically, cDNAs encoding the precursors of Shuchin peptides, including Shuchin 3-5, have been successfully cloned from a skin cDNA library of R. shuchinae. nih.gov This finding indicates that the genes responsible for producing the "this compound" precursor are actively expressed in the skin tissue of this species. The skin is a known rich source of antimicrobial peptides in amphibians, serving as a defense mechanism against potential pathogens. nih.gov While the provided information confirms expression in the skin, detailed patterns of expression under varying conditions, such as in response to microbial challenge or during different developmental stages, are not described.
Evolutionary Research of "this compound" within Antimicrobial Peptide Families
"this compound" is recognized as a member of the novel Shuchin family of antimicrobial peptides. nih.govnovoprolabs.comnih.gov The discovery of the Shuchin family contributes to the growing understanding of the diverse arsenal (B13267) of host defense peptides (HDPs) found in Asian frogs. Amphibian skin secretions are a prolific source of AMPs, and studies have revealed a high degree of diversity and rapid divergence of these peptides, even among closely related species. nih.gov The identification of Shuchin as a distinct family highlights the evolutionary processes that lead to the development of unique peptide sequences with potential antimicrobial functions in different species. While the broader evolutionary relationships of the Shuchin family within the vast landscape of antimicrobial peptides are a subject of ongoing research, its classification as a novel family underscores its unique sequence characteristics compared to previously identified AMPs. nih.gov
Shuchin Peptide Data
Based on the available research, the following table summarizes the sequences and precursor sizes for identified Shuchin peptides:
| Peptide | Amino Acid Sequence | Precursor Size (amino acids) | Source Species |
| Shuchin 1 | NALSMPRNKCNRALMCFG | 62 | Rana shuchinae |
| Shuchin 2 | NALSSPRNKCDRASSCFG | 62 | Rana shuchinae |
| Shuchin 3 | KAYSMPRCKGGFRAVMCWL-NH2 | 64 | Rana shuchinae |
| Shuchin 4 | KAYSTPRCKGLFRALMCWL-NH2 | 64 | Rana shuchinae |
| This compound | KAYSMPRCKYLFRAVLCWL-NH2 | 64 | Rana shuchinae |
Note: The C-terminus of Shuchin 3-5 is amidated (-NH2). nih.gov
Synthetic Methodologies and Chemical Biology Approaches in Shuchin 5 Research
Solid-Phase Peptide Synthesis (SPPS) for "Shuchin 5" and Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of "this compound" and other antimicrobial peptides (AMPs). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be washed away while the peptide remains anchored to the resin.
The synthesis of "this compound" typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. In this strategy, the α-amino group of each incoming amino acid is protected by a base-labile Fmoc group. The synthesis cycle involves two main steps:
Deprotection: The Fmoc group on the N-terminal amino acid of the resin-bound peptide is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes a free amine group.
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, forming a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled.
Standard protocols for Fmoc-based SPPS involve the use of specific resins and coupling reagents, as detailed in the table below.
| Synthesis Step | Reagent/Condition | Purpose |
| Resin Swelling | DMF or Dichloromethane (DCM) | Prepares the resin for the synthesis by expanding the polymer matrix. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminal amino acid. |
| Washing | DMF, DCM | Removes excess piperidine and byproducts. |
| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Activates the incoming amino acid and facilitates peptide bond formation. |
| Washing | DMF, DCM | Removes excess reagents and byproducts. |
This table outlines a general Fmoc-based SPPS cycle applicable to the synthesis of peptides like "this compound".
One key area of optimization is the choice of coupling reagents. While standard reagents are effective for many sequences, "difficult" couplings, such as those involving sterically hindered amino acids, may require more potent activators to ensure complete reaction and prevent the formation of deletion sequences.
Another critical aspect is the management of side reactions. Certain amino acid sequences can be prone to aggregation during synthesis, which can hinder reagent access and lead to incomplete reactions. To mitigate this, strategies such as the use of specialized resins or the introduction of "pseudoprolines" at specific points in the peptide chain can be employed to disrupt secondary structure formation on the resin. While specific optimization data for "this compound" is not extensively detailed in the public domain, the following table summarizes general strategies applied to enhance the synthetic yields of antimicrobial peptides.
| Strategy | Description | Impact on Yield |
| Choice of Resin | Selecting a resin with appropriate loading capacity and linker chemistry. | Can improve the stability of the peptide-resin linkage and facilitate final cleavage. |
| Coupling Reagents | Using high-efficiency coupling reagents like HATU or HCTU. | Enhances the rate and completeness of peptide bond formation, reducing deletion byproducts. |
| Double Coupling | Repeating the coupling step for difficult amino acid additions. | Increases the likelihood of complete reaction for challenging couplings. |
| Microwave-Assisted SPPS | Utilizing microwave energy to accelerate deprotection and coupling steps. | Can significantly reduce synthesis time and improve coupling efficiency. |
This table presents common strategies for optimizing the solid-phase synthesis of antimicrobial peptides, which are applicable to the production of "this compound".
Purification and Validation Techniques for Synthetic "this compound"
Following the completion of the solid-phase synthesis and cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length product along with various truncated and modified sequences. Therefore, rigorous purification and validation are essential to obtain a sample of "this compound" suitable for biological and structural studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like "this compound". This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically C18). A gradient of increasing organic solvent (commonly acetonitrile) is then passed through the column, causing the peptides to elute at different times based on their hydrophobicity. The more hydrophobic a peptide is, the longer it is retained on the column. The fractions corresponding to the major peak, which represents the target peptide, are collected.
After purification, it is crucial to confirm that the isolated peptide has the correct molecular weight, which serves as a primary validation of its identity. Mass spectrometry is the definitive technique for this purpose. By ionizing the peptide and measuring its mass-to-charge ratio, the molecular weight of the synthetic "this compound" can be determined with high accuracy. This experimental mass is then compared to the theoretical mass calculated from its amino acid sequence to confirm that the correct peptide was synthesized.
Chemoenzymatic Synthesis Approaches in "this compound" Derivatization Research
Information regarding the application of chemoenzymatic synthesis approaches specifically for the derivatization of "this compound" is not currently available in published research. This area represents a potential avenue for future studies to create novel analogues with potentially enhanced or modified biological activities.
Rational Design and Synthesis of "this compound" Analogues for Mechanistic Probing
The development of synthetic analogues of natural peptides like this compound is a cornerstone of modern medicinal chemistry and chemical biology. This approach allows researchers to systematically investigate the structure-activity relationships (SAR) of a parent compound, thereby elucidating the key molecular features responsible for its biological activity. By modifying the primary sequence and, consequently, the physicochemical properties of this compound, scientists can probe its mechanism of action at a molecular level.
While specific research detailing the rational design and synthesis of this compound analogues for mechanistic probing is not extensively documented in publicly available literature, we can infer the common strategies and scientific principles that would guide such an investigation based on established practices in the field of antimicrobial peptide research.
Rational Design Principles:
The design of this compound analogues would likely be guided by several key principles aimed at understanding its antimicrobial mechanism:
Amphipathicity: A crucial characteristic of many AMPs is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions. This allows them to interact with and disrupt the integrity of microbial cell membranes. Analogues would likely be designed to modulate the amphipathicity of this compound to determine its optimal balance for antimicrobial efficacy. This could involve the substitution of amino acid residues to alter the distribution of hydrophobic and charged groups.
Cationicity: The net positive charge of AMPs is critical for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The design of analogues would involve varying the number and position of cationic residues (e.g., Lysine, Arginine) to investigate the role of charge in target recognition and membrane permeabilization.
Helicity: Many AMPs adopt an α-helical conformation upon interacting with membranes. The stability and orientation of this helix are often linked to their mechanism of action, which can involve pore formation or membrane destabilization. Analogues might be designed to enhance or disrupt the helical propensity of this compound to assess the importance of this secondary structure.
Hydrophobicity: The hydrophobic residues of AMPs are essential for their insertion into the lipid bilayer of microbial membranes. By systematically replacing hydrophobic amino acids with others of varying degrees of hydrophobicity, researchers can probe the depth of membrane penetration and the extent of membrane disruption.
Synthetic Methodologies:
The synthesis of this compound and its analogues would almost certainly be accomplished using solid-phase peptide synthesis (SPPS). This well-established technique allows for the efficient and controlled assembly of peptides from individual amino acids. The general workflow for synthesizing a this compound analogue via SPPS would involve:
Resin Attachment: The C-terminal amino acid of the desired analogue is covalently attached to an insoluble polymer resin.
Iterative Coupling and Deprotection: The subsequent amino acids are added one by one in the desired sequence. Each cycle involves the deprotection of the N-terminus of the growing peptide chain, followed by the coupling of the next protected amino acid.
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed from the amino acid side chains.
Purification and Characterization: The crude synthetic peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
Mechanistic Probing Using Analogues:
The synthesized analogues of this compound would serve as powerful tools to investigate its mechanism of action. A series of biophysical and microbiological assays would be employed to compare the activity of the analogues to the parent this compound peptide.
| Analogue Design Strategy | Intended Mechanistic Question | Potential Research Findings |
| Alanine (B10760859) Scanning Mutagenesis | To identify key amino acid residues essential for antimicrobial activity. | Replacement of a specific residue with alanine results in a significant loss of activity, indicating its critical role in membrane interaction or structural integrity. |
| Charge Variation (Lys/Arg Substitution) | To determine the importance of net positive charge for bacterial membrane targeting. | Increased cationicity leads to enhanced binding to negatively charged model membranes and greater antimicrobial potency up to a certain threshold. |
| Hydrophobicity Modulation | To investigate the role of hydrophobic interactions in membrane disruption. | Analogues with increased hydrophobicity may exhibit greater membrane permeabilization but could also show increased toxicity to host cells. |
| Helicity Modification (Pro/Gly Insertion) | To assess the significance of the α-helical structure for antimicrobial function. | Introduction of a helix-breaking residue like proline could abolish antimicrobial activity, confirming the necessity of a helical conformation. |
These studies, by systematically dissecting the molecular determinants of this compound's activity, would provide invaluable insights into how it kills microbial pathogens. This knowledge could then be used to design novel, more potent, and selective antimicrobial agents.
Mechanistic Investigations of Shuchin 5 Biological Actions
Elucidation of "Shuchin 5" Interaction with Biological Membranes
Host defense peptides generally function as membrane-active agents, disrupting the permeability of target cell membranes. researchgate.net This is considered their unique primary target and peculiar mode of action against multi-drug resistant pathogens. researchgate.net
Permeabilization and Disruption of Target Cell Membranes
Almost all amphibian host defense peptides function by disrupting target-cell permeability. researchgate.net This membrane-active property is a key aspect of their antimicrobial function. researchgate.net The membrane permeabilization activity of some peptides has been directly correlated with their antimicrobial potency against bacteria like E. coli. mdpi-res.com This suggests that membrane disruption is a significant mechanism by which these peptides exert their effects. mdpi-res.com
Pore Formation Hypotheses and Research Methodologies
While the precise mechanism remains to be fully defined, the microbicidal effect of peptides like "this compound" very likely results from their ability to form channels or pores within the microbial membrane. researchgate.net This pore formation allows the peptide to permeate the cell and impair its ability to carry out essential anabolic processes. researchgate.net Research into the mechanisms of other antimicrobial peptides has investigated methods such as observing the formation of lamellar mesosome-like structures, peeling off cell walls, forming pores, and inducing DNA condensation. researchgate.net The canonical lytic pore mechanism is a prominent hypothesis in understanding the action of some antimicrobial peptides. mdpi-res.com
Cellular Targeting Mechanisms of "this compound" Beyond Membranes
While biological membranes are a primary target, some antimicrobial peptides may also have intracellular targets. mdpi-res.com
Investigation of Intracellular Targets (if applicable)
Some antimicrobial peptides can spontaneously pass through the cell membrane and act on intracellular targets, leading to the disruption of processes like cell wall synthesis, protein synthesis, and nucleic acid synthesis, or directly inducing cell death. mdpi-res.comresearchgate.net While the primary focus for shuchins is membrane interaction, the possibility of intracellular targets for "this compound" would require specific investigation.
Influence of "this compound" on Microbial Homeostasis and Vital Processes
"this compound" is identified as one of five novel antimicrobial peptides (AMPs) isolated from the skin secretions of the frog Rana shuchinae. These peptides represent a novel family with demonstrated potent and broad-spectrum antimicrobial activities. researchgate.netnih.gov Research indicates that the Shuchin peptides, including this compound, are effective against a range of microorganisms, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govresearchgate.netmdpi-res.comresearchgate.netmdpi-res.commdpi.com
The antimicrobial efficacy of Shuchin peptides, including this compound, is considered significant in the context of developing new anti-infection agents, particularly given the increasing challenge of traditional drug resistance. researchgate.netnih.gov These peptides are characterized as low molecular weight compounds. researchgate.net While research into the precise mechanisms of action for all Shuchin peptides is ongoing and in early stages, many host defense peptides (HDPs) are known to function as membrane-active agents, disrupting the permeability and integrity of target microbial cell membranes. researchgate.netnih.govmdpi.com This cationic nature often allows them to interact with and penetrate the negatively charged membranes of bacterial and fungal cells, leading to microbial killing. nih.govmdpi.com
Detailed research findings highlight the activity of synthetic Shuchin peptides against specific microbial strains. Synthetic shuchins, including this compound, have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) reported to be less than 12.5 µg/ml. researchgate.net Against Gram-negative bacteria like Escherichia coli, Bacillus dysenteriae, and Pseudomonas aeruginosa, most MICs for synthetic shuchins ranged from 3.1 to 12.5 µg/ml. researchgate.net Furthermore, these peptides demonstrated activity against the yeast Candida albicans, with MICs of 6.25 µg/ml. researchgate.net These findings underscore the broad-spectrum impact of Shuchin peptides on microbial vital processes, primarily through growth inhibition and potentially cell lysis. researchgate.netresearchgate.net
The following table summarizes some of the reported minimum inhibitory concentrations for synthetic shuchins against various microorganisms:
| Microorganism | Type | Reported MIC Range (µg/ml) |
| Staphylococcus aureus | Gram-Positive | < 12.5 |
| Bacillus cereus | Gram-Positive | < 12.5 |
| Escherichia coli | Gram-Negative | 3.1 - 12.5 |
| Bacillus dysenteriae | Gram-Negative | 3.1 - 12.5 |
| Pseudomonas aeruginosa | Gram-Negative | 3.1 - 12.5 |
| Candida albicans | Yeast (Fungi) | 6.25 |
Note: Data reflects findings for synthetic shuchins, which include this compound. researchgate.net
The ability of Shuchin peptides to inhibit the growth of a diverse panel of bacteria and fungi indicates their potential to disrupt microbial homeostasis across different microbial kingdoms. Their mechanism, likely involving membrane interaction and disruption, represents a distinct mode of action compared to many conventional antibiotics, which is particularly valuable in combating drug-resistant strains. researchgate.netnih.govmdpi.com
Pre Clinical and in Vitro Model Systems in Shuchin 5 Research
Utilization of Bacterial and Fungal Strains in Research Assessments
Studies investigating the antimicrobial properties of "Shuchin 5" and the shuchin family commonly employ a range of bacterial and fungal strains. researchgate.netresearchgate.net These strains serve as crucial in vitro models to determine the spectrum and potency of the peptide's antimicrobial activity. researchgate.netresearchgate.net The research indicates that shuchins, including "this compound", exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.netnih.govresearchgate.netmdpi-res.com
Gram-Positive Bacterial Models for "this compound" Investigations
Gram-positive bacteria are frequently used as model organisms in the assessment of "this compound". researchgate.netresearchgate.net Synthetic shuchins have demonstrated strong antimicrobial activities against several Gram-positive species. researchgate.netresearchgate.net Specific Gram-positive bacteria utilized in these investigations include Staphylococcus aureus and Bacillus cereus. researchgate.net Minimal Inhibitory Concentrations (MICs) for synthetic shuchins against these bacteria have been reported to be less than 12.5 µg/ml. researchgate.net
Research Findings Summary (Gram-Positive Bacteria):
| Organism | Activity | Reported MICs (µg/ml) |
| Staphylococcus aureus | Strong | < 12.5 |
| Bacillus cereus | Strong | < 12.5 |
Gram-Negative Bacterial Models for "this compound" Investigations
Gram-negative bacteria also constitute a significant group of model organisms in "this compound" research. researchgate.netresearchgate.net Synthetic shuchins have shown potent activity against various Gram-negative species. researchgate.netresearchgate.net Commonly tested Gram-negative bacteria include Escherichia coli, Bacillus dysenteriae, and Pseudomonas aeruginosa. researchgate.net MIC values for synthetic shuchins against most of these Gram-negative bacteria range from 3.1 to 12.5 µg/ml. researchgate.net
Research Findings Summary (Gram-Negative Bacteria):
| Organism | Activity | Reported MICs (µg/ml) |
| Escherichia coli | Potent | 3.1 - 12.5 |
| Bacillus dysenteriae | Potent | 3.1 - 12.5 |
| Pseudomonas aeruginosa | Potent | 3.1 - 12.5 |
Fungal Organism Models in Antimicrobial Research
Fungal organisms are also included in the panel of microbes used to evaluate the activity of shuchins, including "this compound". researchgate.netresearchgate.net These peptides have demonstrated activity against yeast. researchgate.net Candida albicans is a specific fungal species that has been tested. researchgate.net Synthetic shuchins have shown activity against Candida albicans with reported MICs of 6.25 µg/ml. researchgate.net
Research Findings Summary (Fungi):
| Organism | Activity | Reported MICs (µg/ml) |
| Candida albicans | Active | 6.25 |
Cellular Assays for Investigating "this compound" Interactions with Prokaryotic and Eukaryotic Cells
Cellular assays are fundamental tools in understanding how "this compound" interacts with target cells. researchgate.netresearchgate.net The primary method for assessing antimicrobial activity in vitro is the determination of the Minimal Inhibitory Concentration (MIC) using standard dilution methods in 96-well microtiter plates. researchgate.net This assay quantifies the lowest concentration of the peptide that inhibits visible microbial growth. researchgate.net While the prompt excludes safety/adverse effects, it is noted that some studies employing cellular assays also investigate interactions with eukaryotic cells, such as assessing hemolytic activity against mammalian erythrocytes to understand potential effects on host cells at effective antimicrobial concentrations. researchgate.net The mechanism of action for many antimicrobial peptides, including shuchins, involves disrupting target cell membranes, which is investigated through cellular interaction studies. researchgate.net
Comparative Studies of "this compound" Activity Across Diverse Microbial Species
Comparative studies are essential to characterize the broad-spectrum nature of "this compound" and the shuchin family. researchgate.net By testing the peptide against a diverse panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, researchers can compare its potency and effectiveness across different microbial classes and species. researchgate.net The reported MIC values against organisms like Staphylococcus aureus, Bacillus cereus, Escherichia coli, Bacillus dysenteriae, Pseudomonas aeruginosa, and Candida albicans provide a basis for this comparison, illustrating the peptide's activity spectrum. researchgate.net These comparative assessments highlight the potential of "this compound" as a broad-spectrum antimicrobial agent. researchgate.netresearchgate.netnih.govresearchgate.netmdpi-res.com
Advanced Analytical and Spectroscopic Methodologies for Shuchin 5 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Determination of Three-Dimensional Conformation in Research Settings
A key application of NMR spectroscopy in "Shuchin 5" research is the determination of its three-dimensional conformation. wikipedia.orgnih.gov By analyzing various NMR parameters, such as coupling constants and Nuclear Overhauser Effects (NOEs), scientists can gain insights into the spatial arrangement of atoms and functional groups, which is crucial for understanding the molecule's behavior and potential interactions. wikipedia.orgnih.gov
Investigation of "this compound" Conformational Dynamics
Beyond static structure, NMR spectroscopy is also utilized to investigate the conformational dynamics of "this compound". wikipedia.org This involves studying how the molecule's three-dimensional structure changes over time or in response to different environmental conditions, providing a more complete picture of its flexibility and behavior in various research settings. wikipedia.org
Circular Dichroism (CD) Spectroscopy in Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is another valuable spectroscopic technique used in the analysis of "this compound". nih.gov CD spectroscopy is particularly useful for examining the secondary structure of molecules, especially if "this compound" is a peptide or protein. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the presence and proportion of structural elements such as alpha-helices, beta-sheets, and random coils within the molecule. nih.gov
Mass Spectrometry-Based Proteomics for "this compound" Identification and Characterization
Mass spectrometry-based proteomics plays a significant role in the identification and characterization of "this compound". wikipedia.orgnih.gov This suite of techniques allows for the determination of the mass-to-charge ratio of the molecule and its fragments, providing information about its molecular weight and elemental composition. wikipedia.orgnih.gov
Edman Degradation for Amino Acid Sequencing
In cases where "this compound" is a peptide or protein, Edman degradation is a method employed for sequential amino acid sequencing. nih.gov This technique involves the stepwise removal and identification of the N-terminal amino acid residue, allowing researchers to determine the linear sequence of amino acids in the polypeptide chain. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) in Research
Electrospray Ionization Mass Spectrometry (ESI-MS) is a specific ionization technique commonly coupled with mass spectrometry for the analysis of "this compound". nih.gov ESI-MS is particularly well-suited for the analysis of polar molecules, including peptides and proteins, as it allows for the transfer of ions from solution into the gas phase without significant fragmentation. nih.gov This facilitates the determination of the molecular weight and the analysis of intact molecules and their complexes in "this compound" research. nih.gov
Microscopic Techniques for Visualizing "this compound" Cellular Interactions
Microscopic techniques are indispensable tools in the investigation of the cellular interactions and mechanisms of action of antimicrobial peptides, such as the Shuchin family. These methods allow for direct visualization of peptide effects on target cells, providing insights into structural changes, localization, and binding dynamics. While specific detailed studies focusing solely on "this compound" using these advanced microscopic methodologies were not extensively available in the consulted literature, the principles and applications of electron and fluorescence microscopy are highly relevant for understanding how such peptides exert their effects at the cellular level.
Computational and Theoretical Studies of Shuchin 5
Molecular Docking and Dynamics Simulations for "Shuchin 5" Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules. Molecular docking predicts the preferred orientation (binding pose) of a smaller molecule (ligand) when bound to a larger molecule (receptor), typically a protein or nucleic acid. MD simulations, on the other hand, provide dynamic information by simulating the movements of atoms and molecules over time, allowing researchers to observe the stability of complexes, conformational changes, and the influence of the environment, such as a membrane or solvent. frontiersin.orgcore.ac.ukucalgary.cahilarispublisher.com
Protein-Peptide Binding Predictions
Predicting how peptides bind to proteins is essential for understanding many biological processes and for the development of peptide-based therapeutics. Computational methods, including molecular docking and more advanced techniques like deep learning models, are employed to predict peptide binding sites and affinities on protein surfaces. nih.govplos.orguniv-paris-diderot.frbiorxiv.org These predictions can help narrow down potential interaction partners and guide experimental validation.
No specific data or research findings regarding protein-peptide binding predictions for "this compound" were found in the conducted searches.
Membrane Interaction Simulations
Understanding how molecules interact with biological membranes is critical, particularly for studying membrane proteins and the permeability of drug compounds. Molecular dynamics simulations are frequently used to model lipid bilayers and observe the insertion, orientation, and dynamics of molecules within the membrane environment. These simulations can reveal details about lipid-protein interactions and the influence of membrane properties on molecular behavior. frontiersin.orgcore.ac.ukucalgary.caplos.orgpharmaexcipients.com
No specific data or research findings regarding membrane interaction simulations for "this compound" were found in the conducted searches.
Quantum Chemical Calculations for "this compound" Electronic Structure
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic properties. savemyexams.comlbl.govumb.edulibretexts.org Understanding the electronic structure is fundamental to predicting a molecule's reactivity and behavior in various environments. Advanced quantum computing algorithms are also being explored for simulating chemical systems and their electronic structures. arxiv.orgarxiv.orgresearchgate.netquantum-journal.orgaps.org
No specific data or research findings regarding quantum chemical calculations for the electronic structure of "this compound" were found in the conducted searches.
Cheminformatics and Bioinformatic Approaches in "this compound" Research
Cheminformatics and bioinformatics are interdisciplinary fields that apply computational and statistical techniques to chemical and biological data, respectively. sathyabama.ac.inroutledge.com These fields are integral to managing, analyzing, and interpreting the vast amounts of data generated in modern life sciences research. In the context of compound research, they facilitate tasks such as database searching, molecular property prediction, and the identification of potential biological targets. dntb.gov.uadntb.gov.uaieeebibm.org
Development of Computational Models for "this compound" Design
This compound is a novel antimicrobial peptide comprising 19 amino acids, identified from the skin secretions of the frog Rana shuchinae. Its sequence has been determined as KAYSMPRCKYLFRAVLCWL-NH2. This compound, along with other shuchin peptides (shuchin 3 and shuchin 4), has demonstrated potent and broad-spectrum antimicrobial activities against various Gram-positive bacteria, Gram-negative bacteria, and fungi.
The discovery and characterization of antimicrobial peptides like this compound are significant as they represent potential lead structures for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance. The potent efficacy and low hemolytic activity observed for synthetic shuchins suggest their promise as templates for designing novel anti-infection agents.
While the potential of this compound as a template for designing new antimicrobial agents is recognized, detailed research findings specifically on the development of dedicated computational models for the design of this compound or its direct analogs were not extensively present in the examined literature. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, are widely employed in the broader field of antimicrobial peptide research to understand mechanisms of action, predict activity, and guide the design of modified or novel peptides. These methods can involve predicting parameters like minimum inhibitory concentrations (MICs) based on peptide descriptors or modeling peptide interactions with membranes.
Structure Activity Relationship Sar Research of Shuchin 5 and Its Derivatives
Targeted Amino Acid Substitutions in "Shuchin 5"
This compound, Shuchin 4, and Shuchin 3 are closely related peptides, all consisting of 19 amino acids. researchgate.net Their distinct amino acid sequences inherently represent natural variations or substitutions within this peptide family. The sequences are as follows:
Shuchin 3: KAYSMPRCKGGFRAVMCWL-NH2 researchgate.net
Shuchin 4: KAYSTPRCKGLFRALMCWL-NH2 researchgate.net
this compound: KAYSMPRCKYLFRAVLCWL-NH2 researchgate.net
Comparing these sequences reveals specific amino acid differences. For instance, Shuchin 3 and Shuchin 4 differ by two substitutions. researchgate.net These natural variations provide initial insights into how specific amino acid changes within the Shuchin peptide family might influence their properties. While the provided information highlights these natural differences, detailed research findings specifically on targeted, designed amino acid substitutions within this compound beyond these natural variations and their precise impact on efficacy were not extensively available in the consulted sources.
Peptide Truncation and Lengthening Studies on "this compound" Efficacy
This compound is characterized as a peptide composed of 19 amino acids. researchgate.net It is known that Shuchin peptides, like other amphibian host defense peptides, are derived from a common larger protein precursor. researchgate.net However, specific research studies detailing the effects of truncating (removing amino acids from the ends) or lengthening the this compound peptide sequence on its antimicrobial efficacy were not found within the scope of the provided search results. Studies of this nature are common in peptide SAR research to determine the minimal active domain and the influence of peptide length on activity and stability.
Influence of Post-Translational Modifications on "this compound" Research Outcomes
Post-translational modifications (PTMs) can significantly impact the structure, function, and activity of peptides. While the broader field of amphibian peptides has seen investigations into PTMs, such as carbonylation observed in temporin peptides researchgate.net, specific information regarding the influence or identification of post-translational modifications occurring on this compound and how these modifications might affect research outcomes or biological activity was not available in the consulted sources. Further research would be required to determine if this compound undergoes specific PTMs and to evaluate their functional consequences.
Future Research Directions and Methodological Innovations for Shuchin 5
Exploration of Novel Biological Roles for Shuchin 5 Beyond Antimicrobial Activity
While this compound has demonstrated strong and broad antimicrobial activities against Gram-positive bacteria, Gram-negative bacteria, and yeast, the possibility that AMPs and HDPs may fulfill additional or alternative biological functions should not be overlooked. nih.govwikipedia.org Research into other amphibian-derived peptides has revealed diverse activities, including antioxidant properties and neuroprotective effects. wikipedia.org Given the complex biological environment of amphibian skin from which this compound is derived, future research could investigate whether this compound possesses immunomodulatory, anti-inflammatory, antiviral, or even anti-cancer properties, similar to other characterized HDPs. Exploring these potential novel roles would significantly broaden the understanding of this compound's biological significance and its potential therapeutic applications beyond its primary antimicrobial function.
Integration of this compound Research with Systems Biology Approaches
Integrating this compound research with systems biology approaches offers a powerful avenue for understanding its mechanisms of action and potential wider biological impacts. While specific studies on this compound using systems biology were not found in the performed searches, this approach could involve examining the peptide's interactions with host cell pathways, its influence on the host microbiome, and the global cellular responses of pathogens upon exposure to this compound. Techniques such as transcriptomics, proteomics, and metabolomics could provide comprehensive insights into the molecular networks affected by this compound, revealing previously unknown targets or pathways influenced by the peptide. Such an integrated approach would move beyond studying the peptide in isolation to understanding its effects within complex biological systems.
Development of Advanced In Vitro Models for this compound Studies
Advanced in vitro models are crucial for a more accurate and physiologically relevant understanding of this compound's activity and potential functions. Current research often utilizes standard microbial cultures and potentially basic cell lines. Future research could benefit from employing more complex models, such as 3D cell cultures, co-culture systems involving host cells and pathogens, or organ-on-a-chip technologies. These models can better mimic the in vivo environment, allowing for a more nuanced study of this compound's interactions with host tissues, its penetration capabilities, and its efficacy against pathogens in a context that more closely resembles natural infection sites. The development and application of such models would provide more predictive data for potential therapeutic development.
Methodological Advancements in this compound Synthesis and Production for Research Scale
The availability of synthetic Shuchin peptides has been instrumental in studying their antimicrobial activities. nih.gov Methodological advancements in peptide synthesis and production are essential for facilitating further research on this compound, particularly as studies move towards exploring its novel biological roles and potential therapeutic applications. This includes optimizing solid-phase peptide synthesis (SPPS) or exploring alternative synthesis methods to improve yield, purity, and reduce production costs for research-scale quantities. Furthermore, techniques involving recombinant DNA technology, such as cloning the cDNA encoding the this compound precursor and expressing it in suitable host systems, could offer scalable production methods for research and potentially future development. nih.gov Advances in purification techniques are also vital to ensure high-purity peptide for rigorous biological assays.
Challenges and Opportunities in this compound Peptide Research
Research into this compound, as part of the broader field of amphibian HDPs, presents both challenges and opportunities. A significant opportunity lies in the potential of this compound to serve as a template for designing novel anti-infection agents, particularly in the face of rising multi-drug resistance to conventional antibiotics. nih.govwikipedia.org HDPs like this compound often target biological membranes, offering a distinct mode of action that can be effective against resistant pathogens. nih.govwikipedia.org
However, challenges exist. The research on HDPs from Asian frogs is still in its early stages, implying a need for more extensive characterization and functional studies. nih.govchemrxiv.org Ensuring the stability and bioavailability of peptide-based agents are general challenges in peptide therapeutics. Furthermore, detailed understanding of the specific molecular targets and mechanisms of action of this compound beyond membrane disruption requires further investigation. Overcoming these challenges through advanced research methodologies and collaborative efforts will be key to unlocking the full potential of this compound as a promising compound for future applications.
Here is a table summarizing some detailed research findings on the antimicrobial activity of synthetic shuchins:
| Microorganism | Type | MICs (µg/ml) |
| Staphylococcus aureus | Gram-positive bacteria | < 12.5 |
| Bacillus cereus | Gram-positive bacteria | < 12.5 |
| Escherichia coli | Gram-negative bacteria | 3.1 to 12.5 (most) |
| Bacillus dysenteriae | Gram-negative bacteria | 3.1 to 12.5 (most) |
| Pseudomonas aeruginosa | Gram-negative bacteria | 3.1 to 12.5 (most) |
| Candida albicans | Yeast | 6.25 |
Note: MICs are Minimum Inhibitory Concentrations. nih.gov
Q & A
Q. How can researchers address ethical challenges in this compound’s in vivo toxicity testing?
- Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement). Use computational toxicology models (e.g., QSAR) to prioritize in vivo experiments. Obtain ethics committee approval and adhere to ARRIVE guidelines for reporting animal studies .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of this compound’s pharmacokinetic data?
Q. How should large datasets from this compound omics studies be archived and shared?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
